

A Technical Guide to Ethyl Piperidine-3-Carboxylate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Ethyl piperidine-3-carboxylate*

Cat. No.: *B147429*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **ethyl piperidine-3-carboxylate**, a key building block in the synthesis of various pharmaceuticals. This document covers its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, with a focus on its enantiomeric forms, (R)- and (S)-ethyl piperidine-3-carboxylate.

Chemical and Physical Properties

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, exists as a racemic mixture or as individual enantiomers. The physical and chemical properties can vary slightly between the different forms. The following tables summarize the key quantitative data for the racemic, (R)-, and (S)-isomers.

Table 1: General and Racemic **Ethyl Piperidine-3-Carboxylate** Properties

Property	Value
CAS Number	71962-74-8
Molecular Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	102-104 °C at 7 mmHg

Table 2: (R)-Ethyl Piperidine-3-Carboxylate Properties

Property	Value
CAS Number	25137-01-3[1]
Synonyms	(R)-(-)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester
Purity	≥97%
Density	1.092 g/mL at 25 °C
Refractive Index	n _{20/D} 1.471 (lit.)
Flash Point	104 °C (219.2 °F)

Table 3: (S)-Ethyl Piperidine-3-Carboxylate Properties

Property	Value
CAS Number	37675-18-6
Synonyms	(S)-(+)-Ethyl nipecotate, (S)-3-Piperidinocarboxylic acid ethyl ester
Purity	≥97%
Density	1.043 g/mL at 25 °C
Refractive Index	n _{20/D} 1.471
Flash Point	76.7 °C (170.1 °F)

Experimental Protocols

The synthesis of enantiomerically pure **ethyl piperidine-3-carboxylate** is crucial for its application in chiral drug development. Below are detailed methodologies for the synthesis of the racemic mixture and the resolution to obtain the individual enantiomers.

Synthesis of Racemic Ethyl Piperidine-3-Carboxylate (Ethyl Nipecotate) via Hydrogenation of Ethyl Nicotinate

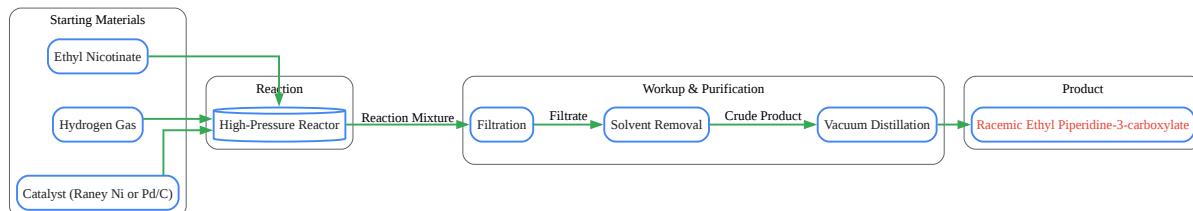
This protocol describes the catalytic hydrogenation of ethyl nicotinate to produce racemic **ethyl piperidine-3-carboxylate**.

Materials:

- Ethyl nicotinate
- Ethanol (or other suitable solvent like methylcyclohexane or dioxane)[2]
- Raney Nickel or Palladium on Carbon (Pd/C) catalyst
- High-pressure hydrogenation apparatus (e.g., Parr autoclave)
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a high-pressure reactor, dissolve ethyl nicotinate in a suitable solvent (e.g., ethanol). The concentration can be optimized, with some studies using up to 0.4 M solutions.[3]
- Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C) to the solution. The catalyst loading should be optimized for the specific reaction scale.
- Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 150-300 atmospheres).[2]
- Heat the reaction mixture to the target temperature (e.g., 165 °C) with stirring.[2]
- Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent from the filtrate using a rotary evaporator to obtain crude **ethyl piperidine-3-carboxylate**.
- The crude product can be purified by vacuum distillation.



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Caption: General workflow for the synthesis of racemic **ethyl piperidine-3-carboxylate**.

Chiral Resolution of Racemic Ethyl Piperidine-3-Carboxylate

This protocol outlines a method for separating the enantiomers of **ethyl piperidine-3-carboxylate** using a chiral resolving agent. A common method involves diastereomeric salt formation with a chiral acid.^[4]

Materials:

- Racemic **ethyl piperidine-3-carboxylate**
- Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)^[4]
- Suitable solvent for crystallization (e.g., ethanol)
- Base (e.g., sodium carbonate solution)
- Organic solvent for extraction (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Rotary evaporator

Procedure:

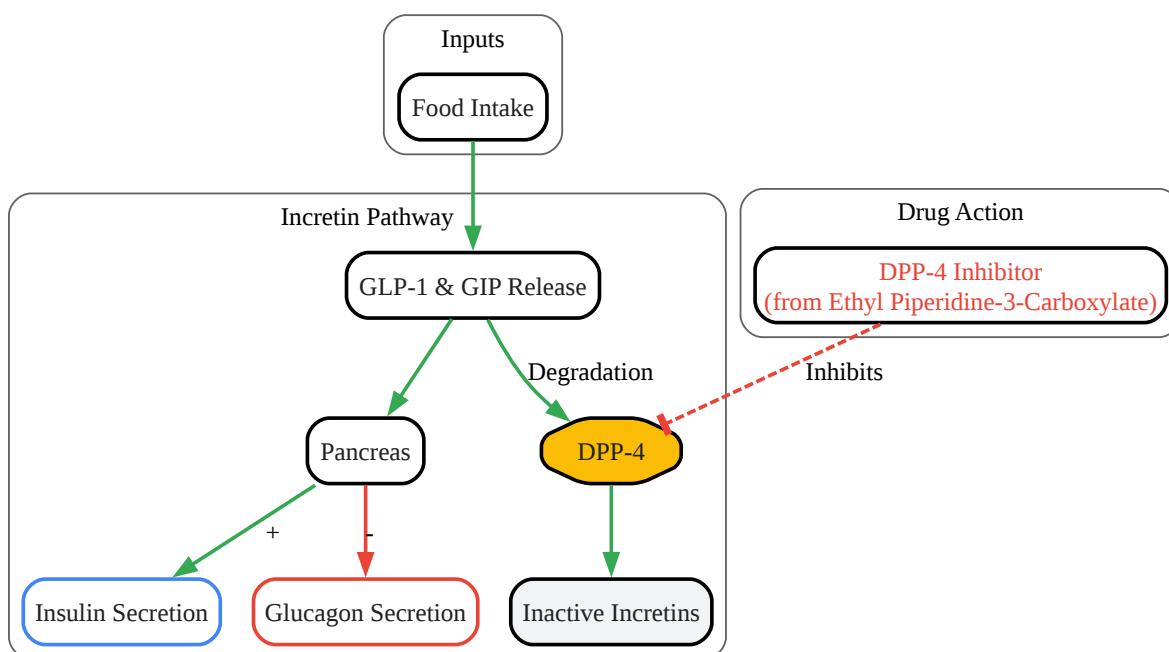
- Dissolve the racemic **ethyl piperidine-3-carboxylate** in a suitable solvent.
- Add the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) to the solution. The stoichiometry may need to be optimized.
- Heat the mixture to dissolve all components, and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
- Collect the crystals by filtration. These crystals will be enriched in one of the enantiomers. The mother liquor will be enriched in the other.
- To recover the free base, dissolve the collected crystals in water and add a base (e.g., 15% sodium carbonate solution) to neutralize the chiral acid.^[5]
- Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
- Remove the solvent using a rotary evaporator to yield the enantiomerically enriched **ethyl piperidine-3-carboxylate**.
- The enantiomeric excess (ee) can be determined using chiral HPLC.

Applications in Drug Discovery and Development

Ethyl piperidine-3-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Both (R)- and (S)-**ethyl piperidine-3-carboxylate** are utilized as reactants in the synthesis of DPP-4 inhibitors.^[1] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^{[6][7]} By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making this class of drugs effective for the treatment of type 2 diabetes.^[8]

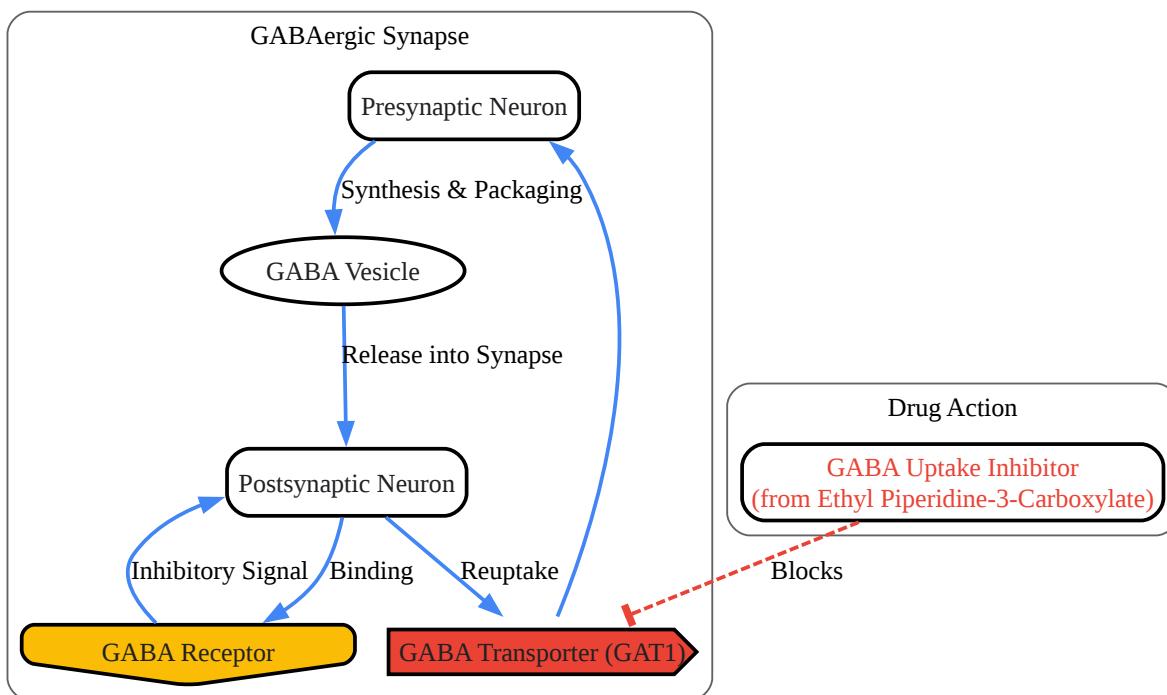


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Caption: Mechanism of action of DPP-4 inhibitors derived from **ethyl piperidine-3-carboxylate**.

Role in the GABAergic System

Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known to act as GABA uptake inhibitors.^[9] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission. This mechanism of action is relevant for the development of drugs with anticonvulsant and anxiolytic properties. **(R)-Ethyl piperidine-3-carboxylate** is specifically mentioned as a reactant for the synthesis of GABA uptake inhibitors.



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Caption: Role of **ethyl piperidine-3-carboxylate** derivatives as GABA uptake inhibitors.

Other Applications

Derivatives of **ethyl piperidine-3-carboxylate** have been investigated for a variety of other pharmacological activities, including:

- Serotonin and noradrenaline reuptake inhibitors
- JAK2 inhibitors
- Human tryptase inhibitors
- Anti-thrombotic agents
- Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders

This technical guide provides a comprehensive overview of **ethyl piperidine-3-carboxylate**, highlighting its importance as a versatile building block in medicinal chemistry. The provided data and protocols are intended to support researchers and drug development professionals in their work with this key chemical entity.

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